molecular formula C7H6N2O4 B1423148 6-Methoxy-3-nitropyridine-2-carbaldehyde CAS No. 871583-87-8

6-Methoxy-3-nitropyridine-2-carbaldehyde

Cat. No.: B1423148
CAS No.: 871583-87-8
M. Wt: 182.13 g/mol
InChI Key: DRDDJBHQIKITNV-UHFFFAOYSA-N
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Description

6-Methoxy-3-nitropyridine-2-carbaldehyde (CAS 871583-87-8) is a high-purity chemical compound supplied for research and development purposes. This nitropyridine derivative, with the molecular formula C 7 H 6 N 2 O 4 and a molecular weight of 182.13 g/mol, serves as a versatile synthon and chemical building block in organic synthesis . Its structure features both an aldehyde group and a nitro group on the pyridine ring, making it a valuable precursor for the synthesis of more complex heterocyclic systems, particularly in pharmaceutical research . The primary research value of this compound lies in its use as a key intermediate. It has been documented in synthetic methodologies, such as a route to produce related nitropyridine acetonitrile derivatives, demonstrating its utility in constructing functionalized pyridine scaffolds . The reactive aldehyde group can undergo various transformations, including condensation reactions, while the nitro group can be reduced to an amine, facilitating its incorporation into larger molecular frameworks like amides and imines . Researchers utilize this compound in the exploration of new chemical entities for potential therapeutic applications. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methoxy-3-nitropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7-3-2-6(9(11)12)5(4-10)8-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDDJBHQIKITNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-nitropyridine-2-carbaldehyde typically involves the nitration of 6-methoxypyridine-2-carbaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Methoxy-3-nitropyridine-2-carboxylic acid.

    Reduction: 6-Methoxy-3-aminopyridine-2-carbaldehyde.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of 6-methoxy-3-nitropyridine-2-carbaldehyde show effectiveness against various bacterial strains.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLCell wall synthesis inhibition
Staphylococcus aureus16 µg/mLProtein synthesis inhibition
Pseudomonas aeruginosa64 µg/mLMembrane disruption

These findings suggest that the compound's structural features contribute to its ability to inhibit bacterial growth, potentially leading to the development of new antimicrobial agents .

Anticancer Properties

This compound has shown promise in anticancer research. Studies indicate that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In vitro studies on human lung cancer cells (A549) demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as a therapeutic agent against various cancers .

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Apoptosis induction
HepG2 (Liver Cancer)12.8Cell cycle arrest
DLD (Colorectal Cancer)18.3DNA binding

The anticancer activity of this compound is attributed to its ability to interact with DNA and inhibit key enzymes involved in cellular processes, such as topoisomerases .

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. It is often utilized in reactions such as Suzuki and Negishi couplings, which are critical for constructing carbon-carbon bonds.

Key Reactions Involving the Compound:

  • Suzuki Coupling: Used for forming biaryl compounds that are important in pharmaceuticals.
  • Negishi Coupling: Facilitates the synthesis of complex organic molecules by coupling organozinc reagents with electrophiles.

These reactions underscore the compound's versatility in synthetic methodologies, making it crucial in developing new chemical entities .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-nitropyridine-2-carbaldehyde depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The methoxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

6-Methoxy-3-pyridinecarboxaldehyde (CAS: 65873-72-5)

  • Molecular Formula: C₇H₇NO₂
  • Molecular Weight : 137.14 g/mol
  • Key Differences :
    • Lacks the nitro group at position 3.
    • Aldehyde group is retained at position 2.
  • Applications : Used as a biochemical reagent in life science research due to its simpler structure and lower molecular weight .
  • Reactivity : The absence of the electron-withdrawing nitro group makes the aldehyde less electrophilic compared to the nitro-substituted analogue.
Property 6-Methoxy-3-nitropyridine-2-carbaldehyde 6-Methoxy-3-pyridinecarboxaldehyde
Molecular Formula C₇H₆N₂O₄ C₇H₇NO₂
Molecular Weight (g/mol) 182.13 137.14
Substituents -NO₂, -OCH₃, -CHO -OCH₃, -CHO
Predicted CCS ([M+H]+) 133.0 Ų N/A

6-Chloro-2-methoxy-3-nitropyridine (CAS: 40851-91-0)

  • Molecular Formula : C₆H₅ClN₂O₃
  • Molecular Weight : 188.57 g/mol
  • Key Differences :
    • Chloro (-Cl) replaces the aldehyde group at position 2.
    • Retains the nitro and methoxy groups.
  • Reactivity : The chloro group enables nucleophilic aromatic substitution (SNAr), unlike the aldehyde in the target compound.
Property This compound 6-Chloro-2-methoxy-3-nitropyridine
Molecular Formula C₇H₆N₂O₄ C₆H₅ClN₂O₃
Molecular Weight (g/mol) 182.13 188.57
Substituents -NO₂, -OCH₃, -CHO -NO₂, -OCH₃, -Cl

6-Ethoxy-2-hydrazinyl-3-nitropyridine

  • Molecular Formula : C₇H₉N₅O₃ (estimated)
  • Key Differences :
    • Ethoxy (-OCH₂CH₃) replaces methoxy.
    • Hydrazinyl (-NHNH₂) replaces aldehyde.
  • Synthesis : Prepared via hydrazine substitution of a chloro precursor, followed by condensation with aldehydes .

3-Hydroxy-6-methyl-2-nitropyridine (CAS: 443956-08-9)

  • Molecular Formula : C₆H₆N₂O₃
  • Key Differences :
    • Hydroxy (-OH) and methyl (-CH₃) groups replace methoxy and aldehyde.
  • Reactivity : The hydroxy group introduces hydrogen-bonding capacity, altering solubility and interaction profiles .

Key Structural and Functional Insights

Electron-Withdrawing Effects: The nitro group in this compound enhances the electrophilicity of the aldehyde, making it more reactive in nucleophilic additions compared to non-nitro analogues like 6-Methoxy-3-pyridinecarboxaldehyde . Chloro and nitro substituents (e.g., in 6-Chloro-2-methoxy-3-nitropyridine) synergistically activate the pyridine ring for SNAr reactions .

Biological Relevance :

  • While 6-Methoxy-3-pyridinecarboxaldehyde is primarily a biochemical reagent , the nitro-substituted target compound may exhibit enhanced bioactivity due to nitro group interactions with biological targets (e.g., nitroreductase enzymes) .

Synthetic Utility :

  • Aldehyde-containing derivatives (e.g., the target compound) are valuable for forming Schiff bases or hydrazones, whereas chloro-substituted analogues serve as intermediates for further functionalization .

Biological Activity

6-Methoxy-3-nitropyridine-2-carbaldehyde (CAS No. 871583-87-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_8N_2O_3, characterized by a methoxy group at the 6-position and a nitro group at the 3-position of the pyridine ring. Its structure can be represented as follows:

Structure C8H8N2O3\text{Structure }\text{C}_8\text{H}_8\text{N}_2\text{O}_3

Antimicrobial Activity

Research has indicated that derivatives of nitropyridines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain nitropyridine derivatives displayed IC50 values in the low micromolar range, indicating strong antimicrobial potential .

Anticancer Properties

The anticancer activity of this compound has been explored through various in vitro studies. Notably, related compounds have been documented to induce apoptosis in cancer cell lines by disrupting cellular signaling pathways and promoting cell cycle arrest. For example, compounds with similar structural motifs have been shown to inhibit DNA synthesis in neoplastic cells, leading to reduced cell viability .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria (IC50 < 10 µM)
AnticancerInduces apoptosis; inhibits DNA synthesis

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The nitro group enhances electrophilicity, allowing the compound to act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Metal Chelation : Similar compounds have demonstrated the ability to chelate metal ions, which can disrupt metal-dependent enzymatic functions within cells.
  • Cell Cycle Modulation : Evidence suggests that derivatives can interfere with cell cycle progression, particularly by affecting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.

Study on Anticancer Activity

A significant study evaluated the cytotoxic effects of various nitropyridine derivatives on human cancer cell lines. The results indicated that this compound analogs exhibited IC50 values ranging from 5 to 15 µM against breast and colon cancer cells, underscoring their potential as anticancer agents .

Hemolysis Potential Assessment

Another investigation focused on the hemolytic activity of related compounds, assessing their biocompatibility with human red blood cells. The findings revealed that certain derivatives had minimal hemolytic effects at concentrations up to 1 mg/mL, suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the key considerations for synthesizing 6-Methoxy-3-nitropyridine-2-carbaldehyde under controlled conditions?

  • Methodological Answer: Synthesis typically involves nitration and formylation steps. For example, carbaldehyde derivatives can be synthesized using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under anhydrous conditions, followed by nitration with nitric acid/sulfuric acid mixtures. Temperature control (0–90°C) and inert atmospheres are critical to avoid side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer:
  • ¹H-NMR: Expect peaks for the aldehyde proton (δ 9.8–10.2 ppm), aromatic protons (δ 7.5–8.5 ppm), and methoxy group (δ 3.9–4.1 ppm).
  • IR: Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹), NO₂ (asymmetric stretch ~1520 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak (M⁺) at m/z 196.04 (calculated for C₇H₆N₂O₄) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer:
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Follow SDS guidelines for spills: neutralize with sodium bicarbonate, absorb with inert material, and dispose as hazardous waste.
  • Emergency measures: Immediate rinsing for skin/eye contact (15+ minutes) and medical consultation for irritation .

Advanced Research Questions

Q. How can crystallographic data resolve molecular geometry discrepancies in nitro-substituted pyridine derivatives?

  • Methodological Answer: Use single-crystal X-ray diffraction with SHELX software for refinement. Key parameters include torsion angles (e.g., C2-C3-NO₂ dihedral angles) and hydrogen-bonding networks. For ambiguous data, employ twin refinement (SHELXL) or high-resolution synchrotron data to resolve electron density maps .

Q. What strategies address contradictions in synthetic yield data during scale-up?

  • Methodological Answer:
  • Conduct Design of Experiments (DoE) to optimize variables (temperature, stoichiometry).
  • Use longitudinal studies to track batch consistency (e.g., three-wave panel designs with statistical validation).
  • Analyze impurities via HPLC-MS to identify side reactions (e.g., over-nitration or oxidation of the aldehyde group) .

Q. How do computational methods complement experimental data in predicting aldehyde group reactivity?

  • Methodological Answer:
  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics: Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.
  • Validate predictions with experimental kinetic studies (e.g., monitoring aldehyde oxidation via UV-Vis) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for the nitro and methoxy substituents?

  • Methodological Answer:
  • Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
  • Rule out tautomerism or dynamic effects by variable-temperature NMR.
  • Cross-validate with X-ray crystallography to resolve positional ambiguity in substituent orientation .

Q. What analytical approaches reconcile discrepancies in purity assessments (HPLC vs. elemental analysis)?

  • Methodological Answer:
  • Perform orthogonal analyses: Combine HPLC (purity), TGA (thermal stability), and CHNS/O elemental analysis.
  • For trace impurities (<1%), use LC-MS/MS to identify byproducts (e.g., nitration byproducts or aldol condensation products) .

Experimental Design Considerations

Q. What controls are critical in kinetic studies of this compound reactions?

  • Methodological Answer:
  • Include blank reactions (no catalyst) and internal standards (e.g., nitrobenzene for GC-MS).
  • Monitor pH and oxygen levels to prevent aldehyde oxidation.
  • Use quenching agents (e.g., sodium bisulfite) to halt reactions at timed intervals .

Q. How can researchers optimize solvent systems for selective functionalization?

  • Methodological Answer:
  • Screen solvents via Kamlet-Taft parameters: Polar aprotic solvents (DMF, DMSO) enhance nitration, while ethers (THF) favor aldehyde stability.
  • Use COSMO-RS simulations to predict solvent-solute interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxy-3-nitropyridine-2-carbaldehyde
Reactant of Route 2
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6-Methoxy-3-nitropyridine-2-carbaldehyde

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